4,7-Dichloro-2-methylquinazoline
Overview
Description
4,7-Dichloro-2-methylquinazoline is a chemical compound of the quinazoline family. It has a molecular formula of C9H6Cl2N2 and an average mass of 213.063 Da .
Molecular Structure Analysis
The molecular structure of 4,7-Dichloro-2-methylquinazoline consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms at positions 1 and 3 of the ring . This core is substituted at positions 4 and 7 with chlorine atoms and at position 2 with a methyl group .
Physical And Chemical Properties Analysis
4,7-Dichloro-2-methylquinazoline is a solid compound . It has a molecular weight of 213.06 g/mol . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the available literature .
Scientific Research Applications
Application 1: Anticancer Compound
- Summary of the Application : 4,7-Dichloro-2-quinolinemethylacrylate (AQM), a derivative of 4,7-Dichloro-2-methylquinazoline, has been studied for its potential as an anticancer compound .
- Methods of Application or Experimental Procedures : The synthesis of AQM was carried out by the reported method . It was then tested against bacteria of both clinical and agricultural interest .
Application 2: Antimicrobial Agents
- Summary of the Application : Quinazolinones, including 4,7-Dichloro-2-methylquinazoline, are appealing materials because of their precious biological effects . They have been synthesized and used as antimicrobial agents .
- Methods of Application or Experimental Procedures : The synthesis of quinazolinone derivatives was carried out via an efficient three-component condensation reaction between anthranilic acid, acetic anhydride and different amines . This process was carried out for the first time in the presence of catalytic amount of magnetic nanoparticle supported tungstic acid, under solvent-free condition .
Application 3: Antimalarial Drugs
- Summary of the Application : 4,7-Dichloroquinoline, a two-ring heterocyclic compound, is used as a chemical intermediate to aminoquinoline antimalarial drugs . This includes drugs like amodiaquine, chloroquine, and hydroxychloroquine .
- Results or Outcomes : The availability of 4,7-dichloroquinoline allowed alternative structural analogs of the 4-aminoquinoline type to be investigated, leading to the discovery of hydroxychloroquine in 1949 .
Safety And Hazards
properties
IUPAC Name |
4,7-dichloro-2-methylquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c1-5-12-8-4-6(10)2-3-7(8)9(11)13-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCQIVDMWQRGAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)Cl)C(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40482124 | |
Record name | 4,7-dichloro-2-methylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40482124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dichloro-2-methylquinazoline | |
CAS RN |
38154-43-7 | |
Record name | 4,7-Dichloro-2-methylquinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38154-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7-dichloro-2-methylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40482124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.